molecular formula C55H92N14O23 B12380414 H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH

H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH

Cat. No.: B12380414
M. Wt: 1317.4 g/mol
InChI Key: XGJQPLRKSRIRRS-LTWBOYJPSA-N
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Description

The compound “H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH” is a peptide composed of a sequence of amino acids: proline, threonine, aspartic acid, serine, alanine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.

    Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, large-scale production may involve purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis often involves reagents like oligonucleotides and DNA polymerase.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds to form free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets like receptors, enzymes, or other proteins, modulating their activity. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH” lies in its specific sequence, which determines its structure and function. The presence of multiple threonine and proline residues may confer unique structural properties, influencing its stability and interactions with other molecules.

Properties

Molecular Formula

C55H92N14O23

Molecular Weight

1317.4 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C55H92N14O23/c1-23(53(89)68-19-11-16-35(68)47(83)64-41(28(6)75)51(87)65-37(24(2)71)48(84)59-31(55(91)92)13-8-9-17-56)58-46(82)34-15-12-20-69(34)54(90)42(29(7)76)67-52(88)40(27(5)74)63-45(81)33(22-70)61-44(80)32(21-36(77)78)60-49(85)38(25(3)72)66-50(86)39(26(4)73)62-43(79)30-14-10-18-57-30/h23-35,37-42,57,70-76H,8-22,56H2,1-7H3,(H,58,82)(H,59,84)(H,60,85)(H,61,80)(H,62,79)(H,63,81)(H,64,83)(H,65,87)(H,66,86)(H,67,88)(H,77,78)(H,91,92)/t23-,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

XGJQPLRKSRIRRS-LTWBOYJPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]3CCCN3)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3)O

Origin of Product

United States

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